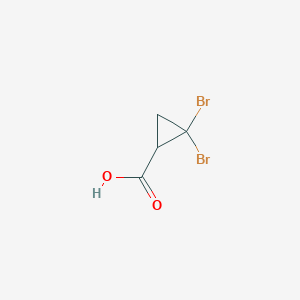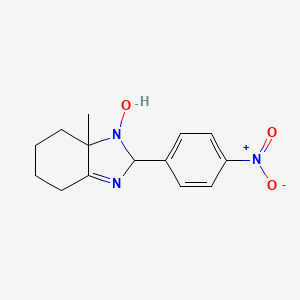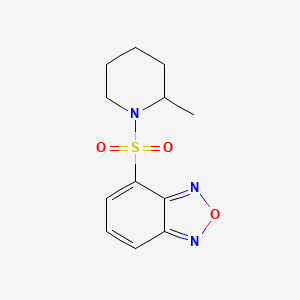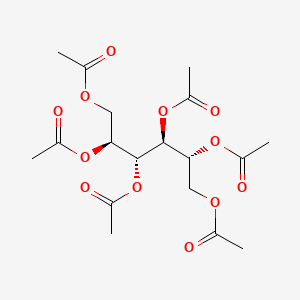
2,2-Dibromocyclopropanecarboxylic acid
Overview
Description
2,2-Dibromocyclopropanecarboxylic acid is a chemical compound with the molecular formula C4H4Br2O2 . It has a molecular weight of 243.88 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The molecular structure of this compound consists of a cyclopropane ring with two bromine atoms attached to the same carbon atom and a carboxylic acid group attached to another carbon atom in the ring .Physical and Chemical Properties Analysis
This compound has a melting point of 94-95 degrees Celsius . More detailed physical and chemical properties are not provided in the search results.Scientific Research Applications
Synthesis and Chemical Reactions
2,2-Dibromocyclopropanecarboxylic acid is used in various synthetic applications. Baird et al. (2007) describe the synthesis of 2,2-dibromocyclopropane-1,1-dicarboxylic acids, highlighting its role in producing monobromocyclopropanes and substituted 3-oxabicyclo[3.1.0]hexanes. Oxidative ring opening of these compounds leads to tetrasubstituted cyclopropanes with multiple functionalities on the ring (Baird et al., 2007).
Electrochemical Behavior and Stereochemistry
Hazard et al. (1982) investigated the electrochemical behaviors of bromocyclopropanes, including derivatives of this compound. Their research demonstrated interactions between alkyl bromides and nitrogen cations, facilitating the carbon-halogen bond cleavage in electrochemical reactions (Hazard et al., 1982).
Application in Analytical Chemistry
Arrebola et al. (1999) developed a method involving this compound for determining pyrethroid metabolites in human urine. This method includes solid-phase extraction and gas chromatography-tandem mass spectrometry, indicating its importance in analytical chemistry and toxicology studies (Arrebola et al., 1999).
Biological Activities and Derivatives
Tian et al. (2009) synthesized derivatives of cyclopropanecarboxyylic acid, including 2,2-dimethyl cyclopropanecarboxylic acid, for exploring their biological activities. They discovered that certain synthesized compounds exhibited significant herbicidal and fungicidal activities, showcasing the potential of this compound derivatives in agricultural applications (Tian et al., 2009).
Synthesis of Stereochemically Complex Compounds
Gong (2007) reviewed various synthesis routes for 2,2-dimethylcyclopropane carboxylic acid, an important intermediate for producing pharmaceuticals and pesticides. The study emphasized chiral metal catalysts for direct synthesis and the resolution of racemic mixtures, highlighting the compound's significance in creating stereochemically complex substances (Gong, 2007).
Plant Growth and Ethylene Production
Vanderstraeten and Van Der Straeten (2017) focused on 1-aminocyclopropane-1-carboxylic acid (ACC), a non-protein amino acid derived from similar compounds, acting as a precursor to ethylene in plants. This study provides insight into the role of ACC in plant growth and development, suggesting potential agricultural applications of related cyclopropanecarboxylic acids (Vanderstraeten & Van Der Straeten, 2017).
Mechanism of Action
Target of Action
The primary target of 2,2-Dibromocyclopropanecarboxylic acid is enzymes containing functional –SH groups . The compound acts via bromine, which inactivates these enzymes by converting the –SH groups to the oxidised S-S form .
Mode of Action
This compound exerts its action directly after its application . The compound acts via bromine, which inactivates enzymes by converting functional –SH groups to the oxidised S-S form . This action is fast and has a multi-site effect .
Result of Action
The action of this compound results in the inactivation of enzymes with –SH groups . This inactivation disrupts the normal functioning of these enzymes, potentially leading to various molecular and cellular effects. The specifics of these effects would depend on the particular enzymes affected and their roles within the cell.
Biochemical Analysis
Biochemical Properties
It is known that when the carboxyl group (COOH) is directly attached to the gem-dibromocyclopropane ring, methyllithium generally attacks the gem-dibromo moiety .
Molecular Mechanism
It is known that the course of reaction with methyllithium depends mainly on the position of the carboxyl group
Properties
IUPAC Name |
2,2-dibromocyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4Br2O2/c5-4(6)1-2(4)3(7)8/h2H,1H2,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZQWHIVRLNQEDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(Br)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4Br2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90301437, DTXSID70900967 | |
| Record name | 2,2-dibromocyclopropanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90301437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NoName_12 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70900967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.88 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5365-17-3 | |
| Record name | NSC143379 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=143379 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,2-dibromocyclopropanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90301437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Bis[1-(3-nitrophenyl)ethylidene]hydrazine](/img/structure/B1656583.png)


![5-(Bromomethyl)-6-nitro-benzo[1,3]dioxole](/img/structure/B1656589.png)


![[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-(benzenesulfonyl)oxan-2-yl]methyl acetate](/img/structure/B1656595.png)
![4-Chloro-2-{1-[(E)-1-methyl-1H-benzoimidazol-2-ylimino]-ethyl}-phenol](/img/structure/B1656597.png)


![1-[(7-Methoxy-2H-1,3-benzodioxol-5-yl)methyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B1656602.png)
![2-({1-[4-(aminosulfonyl)phenyl]-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl}thio)-N-cyclohexylacetamide](/img/structure/B1656603.png)
![[3,4,5-Triacetyloxy-6-(2-methylphenoxy)oxan-2-yl]methyl acetate](/img/structure/B1656605.png)

